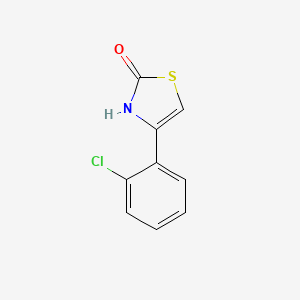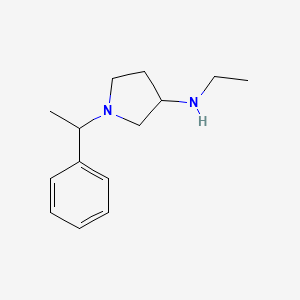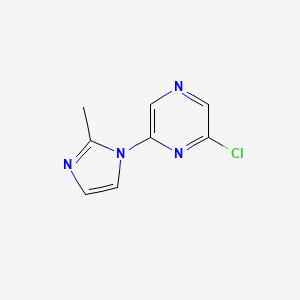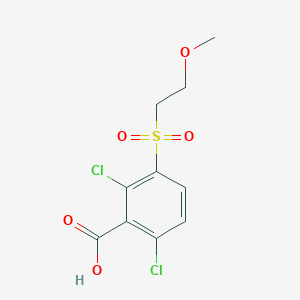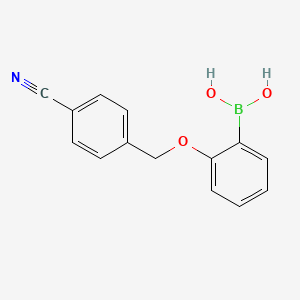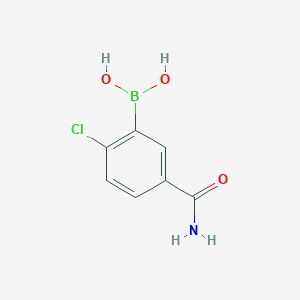
5-Carbamoyl-2-chlorophenylboronic acid
Übersicht
Beschreibung
5-Carbamoyl-2-chlorophenylboronic acid (5-CCPA) is a boronic acid derivative of phenylcarbamate that has been widely studied in organic synthesis and medicinal chemistry. It is a versatile reagent with a wide range of applications in various fields of chemistry, such as organic synthesis, catalysis, and medicinal chemistry. 5-CCPA has been used in the synthesis of various organic molecules and as a catalyst for various reactions. In addition, 5-CCPA has been used in the study of biochemical and physiological effects of various drugs.
Wissenschaftliche Forschungsanwendungen
1. Suzuki-Miyaura Coupling
5-Carbamoyl-2-chlorophenylboronic acid is valuable in Suzuki-Miyaura coupling reactions. These reactions are instrumental in synthesizing diverse structures and molecules. For instance, the copper-facilitated Suzuki-Miyaura coupling has been utilized in preparing 1,3-dioxolane-protected 5-arylthiophene-2-carboxaldehydes, demonstrating the compound's utility in creating complex organic structures with high yields and purity (Hergert et al., 2018).
2. Synthesis of Complex Molecules
The compound plays a significant role in the synthesis of complex molecules, such as 5-O-carbamoyl-2-epi-polyoxamic acid, highlighting its importance in stereoselective preparation of structurally complex compounds, beneficial for the exploration of structure-activity relationships in medicinal chemistry (Luo et al., 2009).
3. Fluorescence Quenching Studies
This compound has been studied for its role in fluorescence quenching mechanisms. Research on derivatives like 5-chloro-2-methoxyphenylboronic acid and 4-fluoro-2-methoxyphenyl boronic acid provides insights into their fluorescence properties, which are essential for developing advanced materials and sensors (Geethanjali et al., 2015).
4. Corrosion Inhibition
Carboxyphenylboronic acid derivatives, similar in structure to 5-Carbamoyl-2-chlorophenylboronic acid, have been found effective as corrosion inhibitors. This application is crucial in protecting metals from corrosion, especially in CO2-rich environments, demonstrating the compound's potential in industrial applications (Nam et al., 2013).
5. Synthesis of Spasmolytic Agents
It has been used in synthesizing thiophene-based derivatives for spasmolytic activities, indicating its role in creating bioactive molecules with potential therapeutic applications (Rasool et al., 2020).
6. Catalyst Development
Boronic acids like 5-Carbamoyl-2-chlorophenylboronic acid are used in developing catalysts for enantioselective additions, which are fundamental in creating pharmaceuticals and fine chemicals with high specificity (Nakagawa et al., 2007).
Eigenschaften
IUPAC Name |
(5-carbamoyl-2-chlorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BClNO3/c9-6-2-1-4(7(10)11)3-5(6)8(12)13/h1-3,12-13H,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXJCQEROEZKOJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(=O)N)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20674722 | |
| Record name | (5-Carbamoyl-2-chlorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20674722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Carbamoyl-2-chlorophenylboronic acid | |
CAS RN |
1150114-35-4 | |
| Record name | B-[5-(Aminocarbonyl)-2-chlorophenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1150114-35-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5-Carbamoyl-2-chlorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20674722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Carbamoyl-2-chlorophenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[Chloro(phenyl)methyl]-5-(2-cyclopentylethyl)-1,3,4-oxadiazole](/img/structure/B1420328.png)
![1-[(4-Chloro-3-nitrophenyl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B1420330.png)
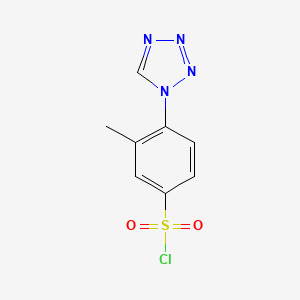
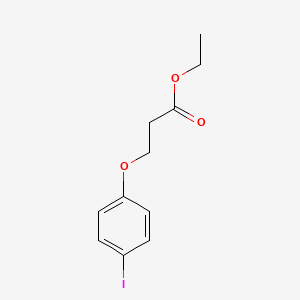
![2-chloro-N-[1-(4-chlorophenyl)ethyl]propanamide](/img/structure/B1420335.png)
![2-[4-(2-Methoxy-5-methylphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B1420336.png)
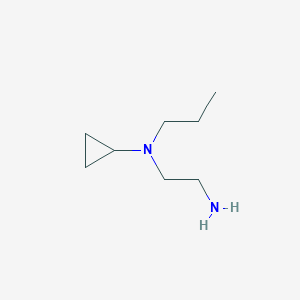
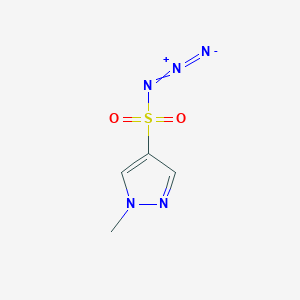
![3-[3-(2-Oxopiperidin-1-yl)propoxy]benzonitrile](/img/structure/B1420341.png)
